PHD2/HDACs-IN-1

Description

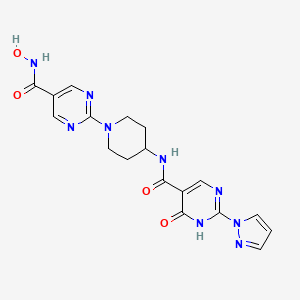

Structure

3D Structure

Properties

Molecular Formula |

C18H19N9O4 |

|---|---|

Molecular Weight |

425.4 g/mol |

IUPAC Name |

N-[1-[5-(hydroxycarbamoyl)pyrimidin-2-yl]piperidin-4-yl]-6-oxo-2-pyrazol-1-yl-1H-pyrimidine-5-carboxamide |

InChI |

InChI=1S/C18H19N9O4/c28-14(25-31)11-8-19-17(20-9-11)26-6-2-12(3-7-26)23-15(29)13-10-21-18(24-16(13)30)27-5-1-4-22-27/h1,4-5,8-10,12,31H,2-3,6-7H2,(H,23,29)(H,25,28)(H,21,24,30) |

InChI Key |

WXBFFCPFJFYHFX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CN=C(NC2=O)N3C=CC=N3)C4=NC=C(C=N4)C(=O)NO |

Origin of Product |

United States |

Molecular Mechanisms of Action of Phd2/hdacs in 1

Enzymatic Inhibition Profile

The inhibitory activity of PHD2/HDACs-IN-1 has been characterized against its intended targets, revealing a specific profile of potency and selectivity.

Potency and Selectivity Towards Prolyl Hydroxylase Domain 2 (PHD2)

This compound demonstrates potent inhibition of PHD2, a key enzyme in the cellular oxygen-sensing pathway. researchgate.net The compound exhibits an IC50 value of 1.15 μM for PHD2. medchemexpress.com The inhibition of PHD2 is a critical aspect of the compound's mechanism, as PHD2 is the primary enzyme responsible for the hydroxylation of Hypoxia-Inducible Factor 1 Alpha (HIF-1α) under normal oxygen conditions, marking it for degradation. caymanchem.comactivemotif.com By inhibiting PHD2, the compound effectively prevents this degradation process. mdpi.com

Histone Deacetylase (HDAC) Isoform Specificity (e.g., HDAC1, HDAC2, HDAC6)

In addition to its effects on PHD2, this compound also targets several isoforms of Histone Deacetylases. HDACs are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from histones and other proteins. medchemexpress.comnih.gov The compound shows inhibitory activity against Class I HDACs, specifically HDAC1 and HDAC2, as well as the Class IIb isoform, HDAC6. researchgate.net The IC50 values for these isoforms are 19.75 μM for HDAC1, 26.60 μM for HDAC2, and 15.98 μM for HDAC6. medchemexpress.com This indicates a degree of selectivity among the various HDAC isoforms.

Interactive Table: Inhibitory Potency of this compound

| Target Enzyme | IC50 (μM) |

| PHD2 | 1.15 |

| HDAC1 | 19.75 |

| HDAC2 | 26.60 |

| HDAC6 | 15.98 |

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its target enzymes.

Downstream Molecular Pathway Modulation

The dual inhibition of PHD2 and HDACs by this compound leads to significant alterations in downstream molecular pathways, most notably the regulation of the Hypoxia-Inducible Factor 1 Alpha (HIF-1α) pathway.

Regulation of Hypoxia-Inducible Factor 1 Alpha (HIF-1α) Pathway

Under normal oxygen levels, PHD enzymes, particularly PHD2, hydroxylate specific proline residues on the HIF-1α subunit. mdpi.com This hydroxylation event allows the von Hippel-Lindau (pVHL) tumor suppressor protein to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. mdpi.comspandidos-publications.com By inhibiting PHD2, this compound prevents the initial hydroxylation step, thereby stabilizing HIF-1α and allowing it to accumulate within the cell even in the presence of oxygen. mdpi.comdovepress.com

The stabilization of HIF-1α is the first step in activating its transcriptional program. Once stabilized, HIF-1α translocates to the nucleus and dimerizes with its partner, HIF-1β. This heterodimer then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription. amegroups.org These target genes are involved in a wide array of cellular processes, including angiogenesis and metabolic adaptation. mdpi.com

The role of HDACs in regulating HIF-1α activity is complex. Some HDACs, like HDAC1 and HDAC3, have been shown to directly interact with and deacetylate HIF-1α, which can enhance its stability and transcriptional function. researchgate.net Conversely, inhibition of certain HDACs can also influence HIF-1α activity. For instance, inhibition of HDAC6 has been shown to promote the transcriptional activity of HIF-1α. nih.gov The simultaneous inhibition of both PHD2 and specific HDAC isoforms by this compound can therefore lead to both the stabilization of the HIF-1α protein and the modulation of its ability to activate gene transcription. researchgate.netnih.gov This can result in an enhanced expression of HIF-1α target genes, such as vascular endothelial growth factor (VEGF). mdpi.com

Impact on HIF-1α Stabilization via PHD2 Inhibition

Global and Isoform-Specific Histone Acetylation Dynamics

The inhibition of histone deacetylases (HDACs) by this compound is a primary facet of its mechanism. HDACs are crucial enzymes that remove acetyl groups from lysine (B10760008) residues on histone tails, leading to a more compact chromatin structure and transcriptional repression. medchemexpress.comnih.gov By inhibiting HDACs, this compound promotes histone hyperacetylation, which neutralizes the positive charge of lysine residues, relaxes the chromatin structure, and increases the accessibility of DNA to transcription factors, generally resulting in transcriptional activation. frontiersin.orgfrontiersin.org

This compound exhibits inhibitory activity against several HDAC isoforms. medchemexpress.com Specifically, it targets Class I HDACs (HDAC1 and HDAC2) and the Class IIb enzyme HDAC6. medchemexpress.com The differential potency against these isoforms suggests a degree of selectivity, which can influence the specific set of genes whose expression is altered. Inhibition of HDAC1 and HDAC2 is strongly associated with the regulation of genes involved in cell cycle arrest. frontiersin.org

Table 1: Inhibitory Activity of this compound against Target Enzymes

| Target Enzyme | IC₅₀ Value (µM) | Enzyme Class |

|---|---|---|

| PHD2 | 1.15 | Prolyl Hydroxylase |

| HDAC1 | 19.75 | Class I HDAC |

| HDAC2 | 26.60 | Class I HDAC |

| HDAC6 | 15.98 | Class IIb HDAC |

Data sourced from a study by Wei H, et al. and available from MedChemExpress. medchemexpress.comresearchgate.net

The consequence of inhibiting these specific HDACs is an increase in the global acetylation of histones, such as H3 and H4. nih.gov This elevated acetylation, particularly at key lysine residues like H3K27, is a well-established marker for active enhancers and promoters, signaling a shift toward a transcriptionally permissive chromatin state. embopress.org

Acetylation and Deacetylation of Non-Histone Proteins

The regulatory scope of HDACs and, consequently, their inhibitors extends beyond histones to a vast array of non-histone proteins. wjgnet.comnih.gov The acetylation status of these proteins is critical for their stability, function, localization, and interaction with other proteins. nih.govmdpi.com this compound, by inhibiting HDAC1, HDAC2, and HDAC6, influences numerous cellular pathways through these non-histone targets.

A key non-histone protein network affected is the hypoxia-inducible factor (HIF-1α) pathway. PHD2 is the primary enzyme responsible for marking the HIF-1α subunit for proteasomal degradation under normal oxygen conditions. By inhibiting PHD2, this compound stabilizes HIF-1α, allowing it to accumulate and activate the transcription of hypoxia-responsive genes. researchgate.net

Simultaneously, the HDAC inhibition component of this compound also modulates the HIF-1α pathway. HDACs, particularly Class I and IIa members, have been shown to regulate HIF-1α stability by controlling its interaction with PHD2. nih.govnih.gov Furthermore, HDAC6, a specific target of this compound, is known to deacetylate the chaperone protein HSP90. medchemexpress.com HSP90 is essential for the proper conformational folding and function of its client proteins, which include HIF-1α. medchemexpress.comnih.gov Deacetylation of HSP90 is required for its chaperone activity; therefore, inhibition of HDAC6 by this compound can lead to HSP90 hyperacetylation, potentially altering its function and impacting HIF-1α's transcriptional activity. nih.gov

Other significant non-histone targets of HDACs include the tumor suppressor protein p53. medchemexpress.comfrontiersin.org HDAC1 can impair the function of p53, and its inhibition leads to p53 acetylation, which enhances its DNA-binding and transcriptional activity on genes related to cell differentiation and apoptosis. medchemexpress.comfrontiersin.org

Chromatin Remodeling and Epigenetic Reprogramming

The dual inhibition of PHD2 and HDACs by this compound initiates a cascade of events that result in significant chromatin remodeling and epigenetic reprogramming. Chromatin remodeling is the dynamic process of altering chromatin architecture to control gene expression. wikipedia.org This is achieved through covalent histone modifications and the action of ATP-dependent chromatin remodeling complexes. wikipedia.org

The hyperacetylation of histones induced by the HDAC-inhibitory action of this compound is a fundamental mechanism of chromatin remodeling. nih.gov This modification creates a more open or "euchromatic" state, which is permissive for transcription. wikipedia.org This process can lead to the re-expression of silenced tumor suppressor genes. frontiersin.org

Furthermore, HDACs function within large multi-protein complexes that also include other chromatin-modifying enzymes. For instance, HDAC1 and HDAC2 are core components of repressive complexes like NuRD (Nucleosome Remodeling and Deacetylase), which links histone deacetylation directly to ATP-dependent nucleosome repositioning to enforce gene silencing. nih.govpnas.org By inhibiting the deacetylase activity within these complexes, this compound can disrupt their repressive function, contributing to a more active chromatin landscape. This alteration of the epigenetic landscape can reprogram gene expression patterns, influencing cell fate and function. pnas.org The stabilization of HIF-1α through PHD2 inhibition adds another layer to this reprogramming, activating a distinct set of genes involved in processes like angiogenesis and metabolic adaptation. wjgnet.com

Proposed Mechanisms of Target Binding and Interaction

The ability of this compound to act as a dual inhibitor stems from its molecular structure, which is designed to interact with the active sites of both PHD and HDAC enzymes.

For its interaction with HDACs, the molecule likely incorporates a zinc-binding group (ZBG). The catalytic activity of Class I and II HDACs depends on a zinc ion (Zn²⁺) located at the bottom of a tubular active site pocket. mdpi.com This Zn²⁺ ion is coordinated by key amino acid residues, typically histidine and aspartate, and is essential for the hydrolysis of the acetyl group from lysine. mdpi.com Inhibitors like this compound typically possess a chemical moiety, such as a hydroxamic acid or a similar group, that chelates this zinc ion, effectively blocking the enzyme's catalytic function. researchgate.net The stability of this interaction is further enhanced by hydrogen bonds and hydrophobic interactions with residues lining the active site channel. mdpi.com

For its interaction with PHD2, the mechanism involves targeting the enzyme's active site, which contains a non-heme iron (Fe(II)) atom and a binding pocket for the co-substrate 2-oxoglutarate (2-OG). researchgate.net PHD inhibitors often act as 2-OG mimetics, competing for this binding site. The metal-coordinating functionality present in many HDAC inhibitors can also provide a mechanism for PHD inhibition by binding to the active site iron atom, thereby preventing the catalytic cycle that leads to HIF-1α hydroxylation. researchgate.net The specific binding mode of this compound to PHD2 involves this chelation of the active site iron, preventing the binding of oxygen and 2-OG and thus inhibiting its hydroxylase activity. researchgate.net

Cellular and Biological Effects of Phd2/hdacs in 1

Cell Proliferation and Cell Cycle Control

The regulation of cell proliferation and the cell cycle is a hallmark of many anti-cancer agents. As an inhibitor of HDACs, which are crucial regulators of cell cycle progression, PHD2/HDACs-IN-1 is of interest for its potential anti-proliferative capabilities. nih.govfrontiersin.org

Currently, there is no specific published research detailing the induction of cell cycle arrest in cellular models by this compound. Inhibition of HDAC1 and HDAC2 is generally known to promote cell cycle arrest, often at the G1 or G2/M phase, by upregulating cyclin-dependent kinase inhibitors like p21. nih.govmdpi.commdpi.com However, studies specifically demonstrating this effect for this compound have not been identified.

Research has shown that this compound exhibits anti-proliferative effects, particularly when used in combination with other therapeutic agents. A key study found that while the compound was developed to protect normal kidney cells from cisplatin-induced toxicity, it also contributed to reducing the viability of cancer cells. researchgate.netnih.gov

In cellular analyses, co-treatment of cancer cells with this compound and the chemotherapeutic drug cisplatin (B142131) resulted in a greater decrease in cell viability than treatment with cisplatin alone. medchemexpress.com This suggests a synergistic or additive anti-proliferative effect in the tested cancer cell lines.

| Cell Line | Cancer Type | Observation | Reference |

|---|---|---|---|

| MCF7 | Breast Cancer | Co-treatment with this compound (50 μM) and cisplatin for 24 hours further downregulated cell viability compared to cisplatin alone. | medchemexpress.com |

| A549 | Lung Cancer | Co-treatment with this compound (50 μM) and cisplatin for 24 hours further downregulated cell viability compared to cisplatin alone. | medchemexpress.com |

Induction of Cell Cycle Arrest in Cellular Models

Regulation of Programmed Cell Death

The ability to induce programmed cell death, such as apoptosis and autophagy, is a critical mechanism for anti-cancer therapies. The dual-target nature of this compound points towards a potential role in these pathways.

The primary study concerning this compound (compound 31c) noted that HDAC inhibitors can protect against apoptosis in the context of cisplatin-induced kidney injury. researchgate.net However, in cancer cells, HDAC inhibitors are more commonly known to promote apoptosis. nih.govfrontiersin.orgnih.gov They can influence both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways by altering the expression of pro- and anti-apoptotic proteins. nih.govmdpi.com There is currently no specific research available that elucidates the precise mechanisms of apoptosis induction by this compound in cancer cell lines.

Autophagy can have a dual role in cancer, either promoting survival or contributing to cell death. frontiersin.org General studies on HDAC inhibitors show they can modulate autophagy, with inhibition of class I HDACs often inducing autophagic flux. frontiersin.orgmdpi.com The research on this compound mentions that HDAC inhibitors may exert renal protective effects by promoting autophagy. researchgate.net However, specific studies detailing how this compound modulates autophagy pathways in cancer cells are not available in the current literature.

Mechanisms of Apoptosis Induction

Gene Expression and Transcriptional Reprogramming

By targeting HDACs and PHD2, this compound is positioned to have a significant impact on gene expression. HDACs are epigenetic "erasers" that remove acetyl groups from histones and other proteins, typically leading to chromatin condensation and transcriptional repression. nih.govfindaphd.com Their inhibition can lead to the re-expression of silenced tumor suppressor genes. researchgate.net PHD2 is the principal regulator of the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of cellular responses to hypoxia that controls hundreds of genes related to angiogenesis, metabolism, and cell survival. frontiersin.orgnih.govactivemotif.com

Despite the clear roles of its targets in transcription, specific studies analyzing the global gene expression changes or transcriptional reprogramming induced by this compound have not yet been published.

Upregulation of Specific Gene Expression (e.g., p21)

A primary consequence of HDAC inhibition is the re-expression of silenced tumor suppressor genes. thno.org A key example is the cyclin-dependent kinase (CDK) inhibitor p21 (also known as p21WAF1/CIP1). HDAC1 and HDAC2 are known to bind to the p21 gene promoter, suppressing its expression. nih.govfrontiersin.org Inhibition of these HDACs, as would be expected with this compound, removes this repressive signal, leading to the transcriptional upregulation of p21. thno.orgmdpi.comnih.gov This induction of p21 can occur in both p53-dependent and p53-independent manners. mdpi.complos.org The increased expression of p21 is a critical factor in mediating cell cycle arrest. plos.orgresearchgate.net

Downregulation of Key Transcriptional Regulators (e.g., cyclins)

Concurrent with the upregulation of CDK inhibitors like p21, treatment with HDAC inhibitors often leads to the downregulation of key cell cycle progression factors, including cyclins. nih.govmdpi.com By preventing the deacetylation of histone proteins, HDAC inhibitors can impede the expression of genes like cyclin D1 and cyclin A. thno.orgnih.govmdpi.com The reduction in cyclin levels, coupled with the increase in p21, effectively halts the cell cycle, primarily at the G1/S and G2/M checkpoints. nih.govfrontiersin.org This blockage of cell cycle progression is a hallmark anti-proliferative effect of HDAC inhibitors. frontiersin.org

Cellular Stress Responses and Homeostasis

Impact on DNA Damage Response and Repair Processes

HDACs, particularly the class I enzymes HDAC1 and HDAC2, are integral components of the DNA Damage Response (DDR). frontiersin.orgmdpi.com These enzymes are rapidly recruited to sites of DNA double-strand breaks (DSBs). mdpi.comresearchgate.netnih.gov At these sites, they promote the deacetylation of histones, such as H3K56 and H4K16, which facilitates the recruitment of repair machinery and promotes efficient DNA repair, especially through the non-homologous end-joining (NHEJ) pathway. frontiersin.orgnih.gov

By inhibiting HDAC1 and HDAC2, this compound is expected to disrupt these critical repair processes. medchemexpress.comnih.gov Inhibition of HDAC activity leads to sustained DNA damage signals and defective DSB repair. researchgate.netnih.gov This impairment of the DDR can sensitize cancer cells to DNA-damaging agents, a key rationale for using HDAC inhibitors in combination cancer therapies. mdpi.commdpi.com

Table 2: Role of this compound Targets in Cellular Stress An interactive table summarizing the functions of the compound's target enzymes in DNA damage and oxidative stress pathways.

| Target | Role in DNA Damage Response | Role in Oxidative Stress |

|---|---|---|

| HDAC1 | Promotes non-homologous end-joining (NHEJ) repair of DNA double-strand breaks. frontiersin.orgresearchgate.netnih.gov | Regulates expression of stress-response genes. |

| HDAC2 | Promotes non-homologous end-joining (NHEJ) repair of DNA double-strand breaks. frontiersin.orgresearchgate.netnih.gov | Regulates expression of stress-response genes. |

| HDAC6 | Involved in DNA mismatch repair via MSH2 deacetylation. frontiersin.org | Can modulate oxidative stress by activating the Nrf2 pathway. researchgate.net |

| PHD2 | Not directly implicated. | Key sensor of oxygen levels; destabilizes HIF-1α under normoxia, which regulates response to oxidative stress. nih.govtandfonline.com |

Modulation of Oxidative Stress Pathways

Both PHD2 and HDACs are involved in modulating cellular responses to oxidative stress. PHD2 is a primary cellular oxygen sensor that hydroxylates HIF-1α, targeting it for degradation under normal oxygen conditions. nih.govtandfonline.com Inhibition of PHD2 stabilizes HIF-1α, a central regulator of the hypoxic response which is closely linked to oxidative stress. nih.govresearchgate.net

HDACs also regulate oxidative stress pathways. For instance, HDAC inhibition has been shown to alleviate oxidative stress. rjeid.comnih.gov Specifically, HDAC6 inhibition can exert neuroprotective effects by reducing oxidative stress damage through the activation of the Nrf2 pathway. researchgate.net Therefore, a dual inhibitor like this compound could modulate oxidative stress through multiple mechanisms, including the stabilization of HIF-1α and the activation of protective pathways like Nrf2.

Cellular Differentiation and Reprogramming

HDACs are master regulators of chromatin accessibility and gene expression, playing a pivotal role in cell fate decisions, including differentiation. findaphd.comfrontiersin.org Class I HDACs, including HDAC1 and HDAC2, are essential for the proper differentiation of various cell lineages, such as in haematopoiesis. nih.gov The inhibition of HDACs can force malignant cells, which are often trapped in an undifferentiated state, to proceed with differentiation. mdpi.comtum.de For example, HDAC inhibitors have been shown to induce differentiation in various tumor types, including acute myeloid leukemia. mdpi.com Given its inhibitory action on HDAC1 and HDAC2, this compound would likely influence cellular differentiation programs, a therapeutic goal in several cancers. medchemexpress.commdpi.com

Modulation of Inflammatory and Immune Response Pathways (e.g., NF-κB signaling, macrophage polarization)

The targets of this compound are deeply enmeshed in the regulation of inflammation and immunity. HDACs modulate inflammatory gene expression by controlling the acetylation status of both histones at inflammatory gene promoters and non-histone proteins like the transcription factor NF-κB. frontiersin.orgfrontiersin.org Inhibition of HDACs can suppress the production of pro-inflammatory cytokines and has been shown to reduce inflammation in various models. oncotarget.comijbs.com

Furthermore, both PHD2 and HDACs play a role in macrophage polarization, the process by which macrophages adopt either a pro-inflammatory (M1) or an anti-inflammatory (M2) phenotype. ijbs.comuniroma1.itnih.gov PHD2 has been shown to regulate macrophages, while specific HDACs (including HDAC1, 2, 3, 6, and 8) are important in influencing the switch between M1 and M2 states. uniroma1.itnih.gov The NF-κB signaling pathway, a central driver of inflammation, is a key target. frontiersin.orgembopress.org SIRT1, a class III HDAC, directly deacetylates the p65 subunit of NF-κB to inhibit its activity. frontiersin.org Class I HDACs are also involved; for example, pro-inflammatory signals can lead to the degradation of HDAC1, which promotes the transcription of NF-κB target genes. embopress.org By targeting both PHD2 and multiple HDACs, this compound has the potential to significantly modulate inflammatory responses and macrophage behavior. medchemexpress.comuniroma1.it

Table of Mentioned Compounds

| Compound Name | Description |

|---|---|

| This compound | A dual inhibitor of PHD2 and HDAC enzymes. medchemexpress.com |

| Cisplatin | A chemotherapy agent that can cause nephrotoxicity. nih.gov |

| Filgotinib | A JAK1 inhibitor. thno.org |

| Trichostatin A (TSA) | A classic pan-HDAC inhibitor derived from Streptomyces hygroscopicus. mdpi.com |

| Vorinostat (SAHA) | A pan-HDAC inhibitor used as an anticancer agent. findaphd.com |

| Roxyl-zhc-84 | A hybrid inhibitor of HDAC and JAK1. thno.org |

Preclinical Research Applications and Observed Efficacy of Phd2/hdacs in 1

In Vitro Studies Using Cell Line Models

Investigation in Kidney Epithelial Cell Lines (e.g., HK-2 cells)

In studies utilizing the human kidney epithelial cell line HK-2, PHD2/HDACs-IN-1 has demonstrated significant protective effects. researchgate.netnih.gov When these cells are exposed to the chemotherapy drug cisplatin (B142131), a known nephrotoxic agent, they typically undergo significant damage. However, treatment with this compound has been shown to strongly protect HK-2 cells from this cisplatin-induced toxicity. researchgate.netnih.govebi.ac.uk Notably, the compound itself showed no evident inhibition of HK-2 cell viability at concentrations up to 100 μM over a 24-hour period, indicating a favorable profile in these normal renal cells. medchemexpress.com

The protective mechanism of inhibiting PHD2 in kidney cells is linked to its role as a key oxygen sensor that regulates the stability of hypoxia-inducible factor-1α (HIF-1α). nih.gov Inhibition of PHD2 can lead to increased HIF-1α expression, which in turn can protect renal epithelial cells from hypoxic injuries. nih.gov

| Cell Line | Treatment | Observation | Reference(s) |

| HK-2 | This compound (up to 100 μM) | No significant impact on cell viability. | medchemexpress.com |

| HK-2 | Cisplatin + this compound (50 μM) | Potent protection against cisplatin-induced toxicity. | researchgate.netnih.govmedchemexpress.com |

Efficacy in Diverse Cancer Cell Lines (e.g., MCF-7, Caco-2)

The efficacy of this compound has also been evaluated in various cancer cell lines. In breast cancer (MCF-7) and colorectal cancer (Caco-2) cell lines, the compound has shown notable effects. medchemexpress.com Research indicates that combining this compound with cisplatin can lead to a further reduction in the viability of MCF-7 and A549 (lung cancer) cells compared to treatment with cisplatin alone. medchemexpress.com This suggests a potential synergistic or additive effect in killing cancer cells. researchgate.nettandfonline.com

The rationale for targeting HDACs in cancer is well-established, as these enzymes are crucial for gene expression regulation, and their inhibition can reactivate tumor suppressor genes, inhibit the cell cycle, and induce apoptosis in cancer cells. nih.govoncotarget.com

| Cell Line | Treatment | Observation | Reference(s) |

| MCF-7 | Cisplatin + this compound (50 μM) | Enhanced downregulation of cell viability compared to cisplatin alone. | medchemexpress.com |

| A549 | Cisplatin + this compound (50 μM) | Enhanced downregulation of cell viability compared to cisplatin alone. | medchemexpress.com |

| Caco-2 | GK444 (HDAC1/2 inhibitor) | Inhibition with an IC50 of 4.1 μM. | medchemexpress.com |

Effects on Specific Cell Functionalities (e.g., cell migration, invasion)

The inhibition of HDACs is known to impact various cellular functions critical to cancer progression, including cell migration and invasion. medchemexpress.comfrontiersin.org For instance, other HDAC inhibitors have been shown to reduce the invasion and migration of A549 lung cancer cells. medchemexpress.com The metalloproteinases MMP-2 and MMP-9, which are regulated by HDACs, are key players in the migration and invasion of cancer cells. frontiersin.org While specific data on this compound's direct effects on migration and invasion are still emerging, the known functions of its targets suggest this is a key area for future investigation.

In Vivo Studies Using Animal Models

Renoprotective Effects in Acute Kidney Injury (AKI) Models (e.g., Cisplatin-induced AKI mouse model)

In animal models, this compound has demonstrated significant renoprotective effects. researchgate.netnih.gov Specifically, in a cisplatin-induced acute kidney injury (AKI) mouse model, the compound markedly alleviated kidney dysfunction. researchgate.netnih.govebi.ac.uk This was evidenced by suppressed levels of plasma blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) (SCr), which are key markers of kidney damage, and increased levels of erythropoietin (EPO). researchgate.netnih.gov Pathological examination of the kidneys in these mice also showed significant improvements, confirming the potent renoprotective effects of the compound. researchgate.netnih.govmedchemexpress.com

Preclinical Efficacy in Animal Models of Cancer (e.g., xenograft models for mechanistic insights)

While direct in vivo cancer xenograft studies specifically using this compound are not extensively detailed in the provided results, the broader class of HDAC inhibitors has shown considerable preclinical efficacy. nih.gov HDAC inhibitors have demonstrated potency as anticancer agents, both as single agents and in combination with traditional chemotherapy drugs, in various mouse xenograft models. nih.govoncotarget.comopenaccessjournals.com These studies provide a strong basis for the potential anti-cancer efficacy of a dual-target inhibitor like this compound in similar in vivo models.

Exploration in Models of Other Disease Conditions

Currently, the published preclinical research on this compound is predominantly focused on its role in acute kidney injury. researchgate.netresearchgate.net There is a lack of direct studies investigating this specific compound in other disease models, such as neurodegenerative conditions.

However, the compound's mechanism of action provides a strong rationale for its potential investigation in other areas. The inhibition of HDACs is a recognized therapeutic strategy being explored for neurodegenerative diseases. mdpi.com Specifically, HDAC inhibitors have been shown to exert neuroprotective effects in various preclinical models, suggesting that the HDAC-inhibiting component of this compound could offer a basis for future research in this field. mdpi.com

Synergistic Research Applications

The dual-target nature of this compound makes it a candidate for combination therapies, where it may act synergistically with other agents to improve therapeutic outcomes.

Combination with DNA Damaging Agents (e.g., Cisplatin) to Enhance Efficacy

The most significant preclinical application of this compound observed to date is its use in combination with the DNA-damaging chemotherapy agent, cisplatin. researchgate.net A primary limitation of cisplatin is its nephrotoxicity (kidney damage), which can force reductions in dosage or cessation of treatment. researchgate.net Research was aimed at developing a therapeutic that could protect the kidneys from this damage while simultaneously targeting both PHD2 and HDACs. researchgate.netresearchgate.net

Studies have shown that this compound provides a strong protective effect on kidney cells (HK-2) from cisplatin-induced toxicity. researchgate.netresearchgate.net Crucially, this renoprotective effect does not compromise the anti-tumor activity of cisplatin. researchgate.net In fact, cellular analyses demonstrated that the combination of this compound with cisplatin resulted in a further decrease in the viability of cancer cells, such as MCF7 (breast cancer) and A549 (lung cancer), compared to treatment with cisplatin alone. researchgate.net This suggests a synergistic interaction that both protects healthy tissue and enhances the assault on cancerous cells. researchgate.net In mouse models of cisplatin-induced acute kidney injury, administration of the compound significantly alleviated kidney dysfunction. researchgate.netresearchgate.net

Investigation of Radiosensitization Properties in Preclinical Settings

There are currently no specific preclinical studies that have investigated the radiosensitization properties of this compound. However, the broader class of HDAC inhibitors has been extensively studied as potential radiosensitizers. cgtlive.comnih.govmdpi.com

Preclinical evidence shows that various HDAC inhibitors can make cancer cells more susceptible to the cell-killing effects of ionizing radiation. nih.govmdpi.compatsnap.come-crt.org The proposed mechanisms for this radiosensitization include the impairment of DNA damage repair pathways and the alteration of cell cycle checkpoints. nih.govmdpi.com By inhibiting HDACs, the chromatin structure can be relaxed, potentially allowing radiation to cause more extensive and irreparable DNA damage. patsnap.com Given that this compound is a potent HDAC inhibitor, there is a strong mechanistic basis to hypothesize that it may also possess radiosensitizing properties, warranting future preclinical investigation in this area. cgtlive.commdpi.com

Synergistic Interactions with Other Epigenetic Modulators or Pathway Inhibitors

Direct preclinical studies combining this compound with other specific epigenetic modulators or pathway inhibitors have not yet been published. Nevertheless, the rationale for such combinations is well-established in cancer research.

Combining different classes of epigenetic drugs, such as HDAC inhibitors and DNA methyltransferase (DNMT) inhibitors, is a strategy that has shown promise in preclinical models for achieving enhanced anti-tumor effects. d-nb.infonih.gov Furthermore, a significant area of emerging research is the combination of HDAC inhibitors with immunotherapy, particularly immune checkpoint inhibitors like anti-PD-1 antibodies. mdpi.comd-nb.inforesearchgate.netfrontiersin.org Preclinical data suggest that HDAC inhibitors can modulate the tumor microenvironment to make it more responsive to immunotherapy, for instance by increasing the expression of immune checkpoint molecules on cancer cells and enhancing the function of T cells. d-nb.inforesearchgate.net The dual-action of this compound on both hypoxia pathways (via PHD2) and epigenetic regulation (via HDACs) makes it an intriguing candidate for future synergistic studies with other epigenetic drugs and immunotherapies. d-nb.infofrontiersin.org

Future Research Directions and Translational Perspectives in Preclinical Development

Elucidating Comprehensive Mechanisms of Action in Complex Biological Systems

While initial studies have highlighted the renoprotective effects of PHD2/HDACs-IN-1, a deeper understanding of its intricate mechanisms of action is crucial. researchgate.net Future research should focus on dissecting the downstream effects of dual PHD2 and HDAC inhibition in various cellular and tissue contexts. For instance, in nucleus pulposus cells, multiple Class I and Class IIa HDACs regulate HIF-1α stability through a PHD2-dependent mechanism, while HDAC6, a class IIb member, promotes HIF-1α's transcriptional activity. nih.gov This highlights the cell-type-specific roles of different HDACs in modulating the HIF pathway, a complexity that this compound may exploit.

Further investigation is needed to unravel how the compound's inhibitory action on specific HDACs (HDAC1, HDAC2, and HDAC6) synergizes with PHD2 inhibition. medchemexpress.commedchemexpress.com It is known that HDACs can deacetylate non-histone proteins, influencing a wide array of cellular processes beyond transcriptional regulation. frontiersin.orgnih.gov Therefore, identifying the non-histone targets of the HDACs inhibited by this compound will be critical to fully comprehend its biological impact.

Identification of Novel Upstream and Downstream Molecular Targets and Pathways

Downstream, the focus has been on the stabilization of HIF-1α and its target genes. nih.gov However, the ripple effects of dual inhibition likely extend to other pathways. For example, HDAC inhibitors are known to influence apoptosis, DNA damage repair, and cell cycle progression. frontiersin.orgnih.govfrontiersin.org Investigating how this compound modulates these pathways in conjunction with HIF signaling will provide a more holistic view of its therapeutic potential and potential liabilities. The interplay between HDACs and critical cellular regulators like p53 and the Notch signaling pathway also warrants investigation in the context of this hybrid inhibitor. nih.gov

Development and Characterization of Next-Generation Hybrid Inhibitors Based on the this compound Scaffold

The success of this compound provides a strong rationale for the development of next-generation hybrid inhibitors. The existing scaffold can be chemically modified to optimize potency, selectivity, and pharmacokinetic properties. rsc.org For instance, structure-guided drug design could be employed to enhance the affinity for specific HDAC isoforms, potentially leading to compounds with improved efficacy and reduced side effects. biorxiv.org

The development of dual-target inhibitors is a growing field, with researchers exploring combinations such as HDAC/tubulin and BET/HDAC inhibitors. biorxiv.orgmdpi.com The insights gained from these studies could inform the design of novel PHD2/HDAC hybrid inhibitors with unique therapeutic profiles. The goal would be to create a portfolio of compounds based on the this compound scaffold, each tailored for specific disease applications. rsc.org

Advanced Preclinical Model Development for Comprehensive Efficacy and Mechanistic Evaluation

To thoroughly evaluate the therapeutic potential of this compound and its future iterations, the development of sophisticated preclinical models is paramount. While the cisplatin-induced AKI mouse model has been instrumental, there is a need for a wider range of models that recapitulate the complexity of human diseases. researchgate.netnih.gov

Q & A

Q. What frameworks can guide the formulation of novel hypotheses about this compound’s role in non-cancer pathologies (e.g., inflammatory diseases)?

- Answer: Apply the PICO framework (Population: inflammatory macrophages; Intervention: this compound; Comparison: dexamethasone; Outcome: IL-6 suppression) to structure hypotheses. Use FINER criteria (Feasible, Novel, Ethical) to prioritize studies. Pilot ex vivo models (e.g., LPS-stimulated PBMCs) to test preliminary efficacy before murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.